molecular formula C11H12N2O B3024921 4-cyano-N-propylbenzamide CAS No. 855264-75-4

4-cyano-N-propylbenzamide

Cat. No.: B3024921
CAS No.: 855264-75-4
M. Wt: 188.23 g/mol
InChI Key: RLFJQXGIIOLVKI-UHFFFAOYSA-N
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Description

4-Cyano-N-propylbenzamide is a chemical compound with the molecular formula C11H12N2O. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by a benzamide core with a cyano group at the para position and a propyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-propylbenzamide typically involves the reaction of 4-cyanobenzoic acid with propylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-N-propylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyano-N-propylbenzamide has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Cyano-N-propylbenzamide is unique due to its specific combination of the cyano and propyl groups, which confer distinct physicochemical properties and biological activities. The propyl group provides a balance between hydrophobicity and steric bulk, making it suitable for various applications .

Properties

IUPAC Name

4-cyano-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-7-13-11(14)10-5-3-9(8-12)4-6-10/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFJQXGIIOLVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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